N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine
Overview
Description
N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine is a chemical compound with the molecular formula C14H12Cl2F3N3O and a molecular weight of 366.17 g/mol . This compound is known for its application as an herbicide, commonly referred to as Dicamba. It has been widely used in agricultural and residential settings to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine involves several key steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Cyclization to form pyrimidine ring: The 2,4-dichlorophenoxyacetic acid is then reacted with trifluoroacetic anhydride and ammonia to form the pyrimidine ring.
Substitution reaction: The resulting intermediate is then subjected to a substitution reaction with isopropylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic or acidic conditions.
Major Products
Scientific Research Applications
N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine has several scientific research applications:
Chemistry: It is used as a model compound in studying herbicide mechanisms and developing new herbicidal agents.
Biology: Research on its effects on plant physiology and its role in weed control.
Medicine: Investigations into its potential use in developing new pharmaceuticals.
Industry: Utilized in the formulation of herbicidal products for agricultural and residential use.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually plant death. The compound targets specific pathways involved in cell elongation and division, disrupting normal plant growth processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another synthetic auxin herbicide with similar applications.
Triclopyr: A pyridine-based herbicide with a similar mode of action.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide used for broadleaf weed control.
Uniqueness
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-propan-2-yl-6-(trifluoromethyl)pyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2F3N3O/c1-7(2)20-13-21-11(14(17,18)19)6-12(22-13)23-10-4-3-8(15)5-9(10)16/h3-7H,1-2H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZTYFJZQWHZPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC(=N1)OC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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